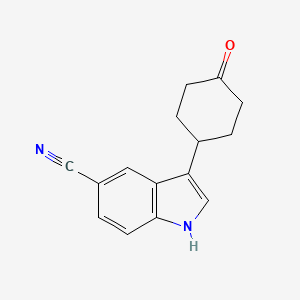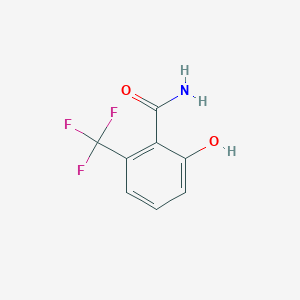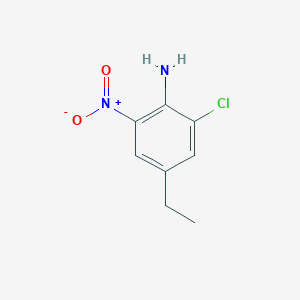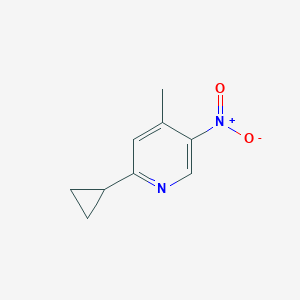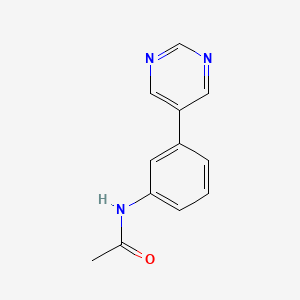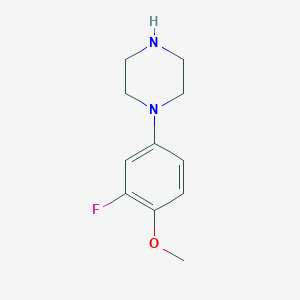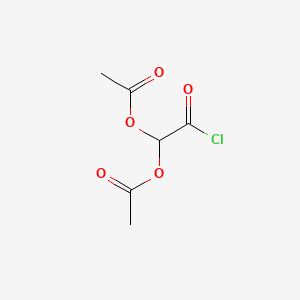
Acetyl chloride, bis(acetyloxy)-
描述
准备方法
Synthetic Routes and Reaction Conditions: Acetyl chloride, bis(acetyloxy)- can be synthesized through the reaction of glycolic acid with acetyl chloride and oxalyl chloride. The reaction typically involves the following steps:
- Glycolic acid reacts with acetyl chloride to form acetoxyacetic acid.
- Acetoxyacetic acid is then treated with oxalyl chloride to yield Acetyl chloride, bis(acetyloxy)- .
Industrial Production Methods: Industrial production of Acetyl chloride, bis(acetyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
化学反应分析
Types of Reactions: Acetyl chloride, bis(acetyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It reacts with water to produce acetic acid and acetoxyacetic acid.
Reduction: It can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves water or aqueous solutions.
Reduction Reagents: Include reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted acetoxyacetyl derivatives.
Hydrolysis Products: Acetic acid and acetoxyacetic acid.
Reduction Products: Corresponding alcohols.
科学研究应用
Acetyl chloride, bis(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including anticancer drugs.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Acetyl chloride, bis(acetyloxy)- involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to modify or create new compounds .
相似化合物的比较
Acetoxyacetyl chloride: Similar in structure but with different reactivity and applications.
Acetyl chloride: A simpler acyl chloride with broader applications but less specificity.
Oxalyl chloride: Used in similar synthetic routes but with different chemical properties.
Uniqueness: Acetyl chloride, bis(acetyloxy)- is unique due to its dual acetoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
属性
CAS 编号 |
36674-73-4 |
|---|---|
分子式 |
C6H7ClO5 |
分子量 |
194.57 g/mol |
IUPAC 名称 |
(1-acetyloxy-2-chloro-2-oxoethyl) acetate |
InChI |
InChI=1S/C6H7ClO5/c1-3(8)11-6(5(7)10)12-4(2)9/h6H,1-2H3 |
InChI 键 |
ZARYDSVMAKKSAR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C(=O)Cl)OC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
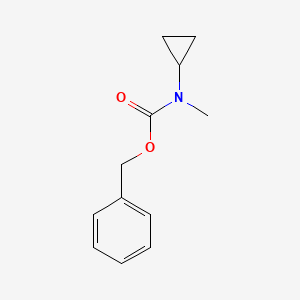
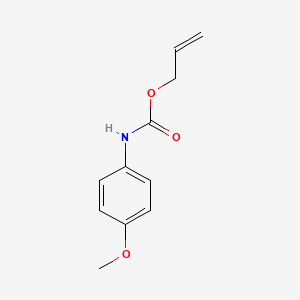
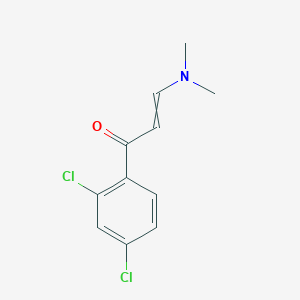
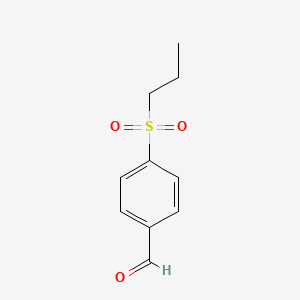
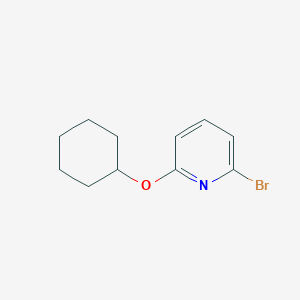
![10-Phenacyl-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole](/img/structure/B8776021.png)
![2,10-Dimethyl-4,8-di-tert-butyl-6-chloro-12H-dibenzo[d,g][1,3,2]dioxaphosphocin](/img/structure/B8776022.png)
